Ethyl 2-(6-bromopyridin-3-yl)acetate
Description
Ethyl 2-(6-bromopyridin-3-yl)acetate is a brominated pyridine derivative featuring an ethyl ester functional group. Its structure comprises a pyridine ring substituted with a bromine atom at the 6-position and an acetate moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research, where its bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
The synthesis of this compound and its derivatives often involves nucleophilic substitution or esterification reactions. For instance, 2-(6-bromopyridin-3-yl)acetic acid (a precursor) can be esterified to yield the target compound, with reported yields exceeding 97% in optimized protocols . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, necessitating in-house synthesis for ongoing research .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
ethyl 2-(6-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
XVMOMOGMRSVWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethyl 2-(6-bromopyridin-3-yl)acetate with structurally related bromopyridine esters and heterocyclic analogs:
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